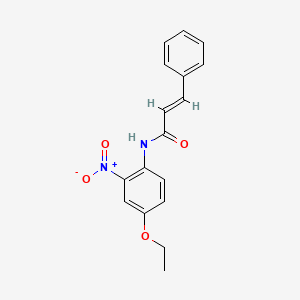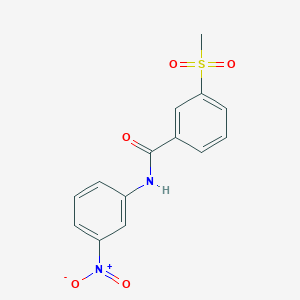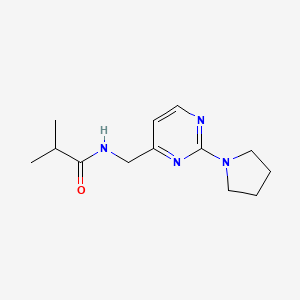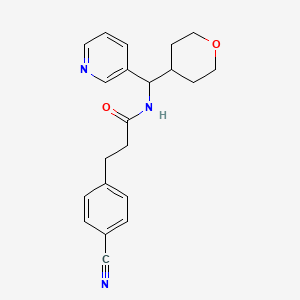
3-(4-cyanophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-cyanophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been extensively studied in scientific research for its potential as a therapeutic agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all of great interest to the scientific community.
Aplicaciones Científicas De Investigación
Synthesis Techniques : An efficient synthesis method for compounds similar to 3-(4-cyanophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide involves a four-component reaction in an aqueous medium, highlighting accessible starting materials and environmentally friendly conditions (Dou et al., 2013).
Chemical Structure and Activity : Research on structurally related compounds, such as trans-3-(octahydro-2H-pyran-4a-yl)phenols, has been carried out to understand their synthesis and potential activity, including opioid receptor profiles (Bays et al., 1989).
Antimicrobial Properties : Compounds with similar structures have been studied for their antimicrobial activity, demonstrating effectiveness against various bacteria and fungi, which indicates potential applications in the development of new antimicrobial agents (Bhuva et al., 2015).
Ligand Properties and Complex Formation : Such compounds can act as ligands, forming complexes with metals like palladium(II) chloride. These complexes have been studied for their structural properties, which could have implications in catalysis and material science (Palombo et al., 2019).
Corrosion Inhibition : Certain derivatives have been evaluated for their role as corrosion inhibitors, particularly in copper and hydrochloric acid systems. This application is crucial in industrial settings to prolong the life of metal equipment (Sudheer & Quraishi, 2015).
Drug Development : Some derivatives have been identified as potential pharmacological agents. For instance, PF-04447943, a structurally related compound, is a PDE9A inhibitor used in clinical trials for cognitive disorders (Verhoest et al., 2012).
Immunomodulating Activity : Research on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides has shown that these compounds can enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating potential for use in immunotherapy (Doria et al., 1991).
Fluorescence Properties : Certain pyran derivatives exhibit fluorescence emission, which can be utilized in various applications, including as markers in biological systems and in the development of light-emitting materials (Mizuyama et al., 2008).
Propiedades
IUPAC Name |
3-(4-cyanophenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-14-17-5-3-16(4-6-17)7-8-20(25)24-21(18-9-12-26-13-10-18)19-2-1-11-23-15-19/h1-6,11,15,18,21H,7-10,12-13H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYPKMKFAKHIMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2362432.png)
![2-(2-chlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2362433.png)


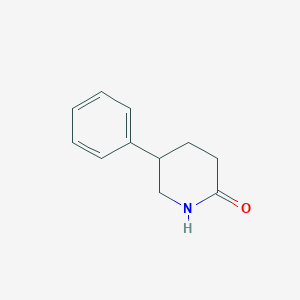
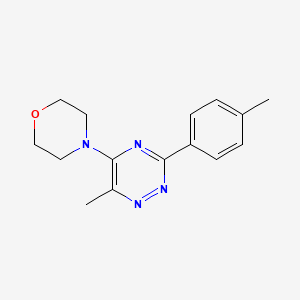
![5-Butylsulfanyl-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2362442.png)
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2362443.png)

